molecular formula C14H17NO3 B1405571 Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate CAS No. 1427461-03-7

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate

Cat. No. B1405571
M. Wt: 247.29 g/mol
InChI Key: JDGLYZYWUKMVJB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoxazole derivatives, including EBBC, often involves the use of IR, 1H/13C-NMR, and mass spectrometry for confirmation . A typical synthesis process might involve the preparation of a mixture in dry acetone, to which ethyl chloroacetate is added, and the mixture is stirred for several hours at room temperature .


Molecular Structure Analysis

The molecular structure of EBBC is characterized by the presence of a benzoxazole ring, which is a bicyclic compound consisting of fused benzene and oxazole rings . The ethyl and butyl groups are attached to the benzoxazole ring, contributing to the compound’s unique properties .

Scientific Research Applications

Chemical Synthesis and Functionalization

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate has shown significant potential in the field of chemical synthesis. It has been used in phosphine-catalyzed annulation reactions to synthesize highly functionalized tetrahydropyridines, demonstrating complete regioselectivity and excellent yields. This application is critical in the synthesis of complex organic compounds (Zhu, Lan, & Kwon, 2003). Additionally, it has been used to develop novel benzoxazole derivatives with antimicrobial activity, highlighting its potential in creating new pharmacologically active molecules (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).

Crystallography and Material Science

In the realm of material science and crystallography, ethyl 2-butyl-1,3-benzoxazole-6-carboxylate has been instrumental. The compound's crystal structure has been analyzed, providing insights into its molecular interactions and potential applications in material science (Lynch & Mcclenaghan, 2004). Similarly, its role in the synthesis of dye-sensitized solar cells has been explored, indicating its utility in improving photoelectric conversion efficiency (Wu, Meng, Li, Teng, & Hua, 2009).

Advanced Organic Synthesis Techniques

The compound has been employed in advanced organic synthesis techniques, such as in the synthesis of triazole derivatives using Microwave Assisted Organic Synthesis (MAOS). This highlights its versatility in different synthetic methodologies and its potential in the development of novel organic compounds (Insani, Wahyuningrum, & Bundjali, 2015).

Future Directions

Benzoxazole derivatives, including EBBC, have gained a lot of importance in recent years due to their use in the preparation of new biological materials . They are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities . Therefore, the future directions in the research of EBBC and similar compounds may include the development of new drugs and materials, as well as new synthetic approaches and patterns of reactivity .

properties

IUPAC Name

ethyl 2-butyl-1,3-benzoxazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-5-6-13-15-11-8-7-10(9-12(11)18-13)14(16)17-4-2/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGLYZYWUKMVJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401223334
Record name 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate

CAS RN

1427461-03-7
Record name 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427461-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Benzoxazolecarboxylic acid, 2-butyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401223334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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